Cbz-3-Bromo-D-Phenylalanine
Description
Cbz-3-Bromo-D-Phenylalanine is a chemically modified amino acid derivative where the amino group is protected by a carbobenzyloxy (Cbz) group, and a bromine atom is substituted at the 3-position of the phenyl ring in the D-configuration (). The Cbz group enhances stability during peptide synthesis by preventing unwanted side reactions at the amino terminus, while the bromine substituent introduces steric and electronic effects that influence reactivity and molecular interactions. This compound is widely utilized in pharmaceutical research, particularly in designing peptide-based therapeutics and probes for studying enzyme-substrate interactions .
Properties
Molecular Weight |
378.29 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substituent Variations
Halogenation at the phenyl ring significantly alters physicochemical properties. Key analogs include:
*Molecular weights calculated by adding the Cbz group (135 g/mol) to the base halogenated phenylalanine (e.g., 4-bromo-D-phenylalanine: 244.09 g/mol + 135 g/mol = 379.09 g/mol) .
†The 4-bromo derivative () exhibits distinct spatial interactions compared to the 3-bromo isomer, affecting binding affinity in protein-ligand systems.
Key Findings :
Di-Substituted Derivatives
Compounds with dual substitutions demonstrate enhanced steric effects:
Key Findings :
Stereochemical Variations (D vs. L Isomers)
The D-configuration in this compound confers resistance to proteolytic degradation compared to its L-isomer (Cbz-3-Bromo-L-Phenylalanine) (). This property is critical for in vivo applications where peptide stability is paramount.
Non-Halogenated Analogs
Substituents like methoxy (-OCH₃) or cyano (-CN) modify electronic properties:
| Compound Name | Substituent | Key Property Change |
|---|---|---|
| Cbz-3-Methoxy-D-Phenylalanine | -OCH₃ (3-position) | Enhanced solubility in polar solvents |
| Cbz-3-Cyano-D-Phenylalanine | -CN (3-position) | Increased hydrogen-bonding capacity |
Key Findings :
- Methoxy groups improve aqueous solubility, beneficial for oral drug formulations.
- Cyano groups act as hydrogen-bond acceptors, enhancing binding to biological targets .
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